molecular formula C8H4ClF3O2 B13090827 2-Chloro-3-(trifluoromethoxy)benzaldehyde

2-Chloro-3-(trifluoromethoxy)benzaldehyde

Cat. No.: B13090827
M. Wt: 224.56 g/mol
InChI Key: QHUAGGPJXFTTAL-UHFFFAOYSA-N
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Description

2-Chloro-3-(trifluoromethoxy)benzaldehyde is an organic compound with the molecular formula C8H4ClF3O2 It is a substituted benzaldehyde, characterized by the presence of a chloro group at the second position and a trifluoromethoxy group at the third position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-chlorobenzaldehyde with trifluoromethoxy reagents under specific conditions to achieve the desired substitution .

Industrial Production Methods

Industrial production of 2-Chloro-3-(trifluoromethoxy)benzaldehyde may involve large-scale chemical reactions using optimized conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in a usable form .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(trifluoromethoxy)benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-3-(trifluoromethoxy)benzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(trifluoromethoxy)benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-3-(trifluoromethoxy)benzaldehyde is unique due to the specific positioning of the chloro and trifluoromethoxy groups, which can influence its reactivity and interactions in chemical and biological systems. This unique structure can lead to distinct properties and applications compared to its similar compounds .

Properties

Molecular Formula

C8H4ClF3O2

Molecular Weight

224.56 g/mol

IUPAC Name

2-chloro-3-(trifluoromethoxy)benzaldehyde

InChI

InChI=1S/C8H4ClF3O2/c9-7-5(4-13)2-1-3-6(7)14-8(10,11)12/h1-4H

InChI Key

QHUAGGPJXFTTAL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)OC(F)(F)F)Cl)C=O

Origin of Product

United States

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